4-(3,4,5-Trifluorophenyl)benzaldehyde
Description
4-(3,4,5-Trifluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted at the 4-position with a 3,4,5-trifluorophenyl group. The trifluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing reactivity in synthetic pathways . The molecular formula is inferred as C₁₃H₇F₃O, with the trifluorophenyl moiety contributing to increased lipophilicity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C13H7F3O |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
4-(3,4,5-trifluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H7F3O/c14-11-5-10(6-12(15)13(11)16)9-3-1-8(7-17)2-4-9/h1-7H |
InChI Key |
BINQVQJAXHANGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogen-Substituted Benzaldehydes
Key Comparisons :
- Electronic Effects : The trifluorophenyl group in the target compound provides resonance-based electron withdrawal, whereas the trifluoromethyl group in 4-(Trifluoromethyl)benzaldehyde exerts a stronger inductive effect, altering reaction kinetics in nucleophilic additions .
- Halogen Diversity : 4-(3-Chloro-2-fluorophenyl)benzaldehyde combines chlorine’s polarizability with fluorine’s electronegativity, creating unique reactivity in cross-coupling reactions compared to the uniformly fluorinated target compound .
Analogues with Electron-Donating Groups
Table 2: Electron-Donating vs. Electron-Withdrawing Substituents
Key Comparisons :
- Solubility : Methoxy and hydroxy groups in 3,4,5-Trimethoxy Benzaldehyde enhance water solubility, whereas fluorine substituents in the target compound reduce polarity, favoring organic phase interactions.
- Reactivity : Electron-donating groups deactivate the benzaldehyde ring toward electrophilic substitution, contrasting with the electron-withdrawing trifluorophenyl group, which activates the ring for nucleophilic attacks.
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